molecular formula C10H20O2 B14699761 2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane CAS No. 24085-97-0

2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane

Cat. No.: B14699761
CAS No.: 24085-97-0
M. Wt: 172.26 g/mol
InChI Key: ZEPAVSYRHNBUKK-UHFFFAOYSA-N
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Description

2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane is an organic compound with the molecular formula C12H24O2. It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with multiple methyl groups and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane typically involves the reaction of a suitable ketone with a diol under acidic conditions. One common method is the reaction of 2,2,4,4-tetramethylpentane-3-one (pinacolone) with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of solid acid catalysts, such as sulfonated resins, can also improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: The dioxolane ring can be opened under acidic or basic conditions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed to facilitate ring-opening reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted dioxolanes or open-chain compounds.

Scientific Research Applications

2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis. The dioxolane ring can protect sensitive carbonyl groups during multi-step synthesis and can be easily removed under mild conditions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic acetals.

    Industry: It is used as a solvent and stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane involves its ability to form stable cyclic structures. The dioxolane ring can protect carbonyl groups from nucleophilic attack, thereby preventing unwanted side reactions. In biological systems, the compound can interact with enzymes that catalyze the formation or cleavage of cyclic acetals, influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: Another cyclic acetal with a six-membered ring structure.

    1,3-Dioxepane: A seven-membered cyclic acetal.

    2,2-Dimethyl-1,3-dioxolane: A dioxolane with fewer methyl substitutions.

Uniqueness

2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane is unique due to its high degree of methyl substitution, which imparts greater steric hindrance and stability to the dioxolane ring. This makes it particularly useful as a protecting group in organic synthesis, as it can withstand harsher reaction conditions compared to less substituted dioxolanes.

Properties

CAS No.

24085-97-0

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2,4,4,5-tetramethyl-2-propan-2-yl-1,3-dioxolane

InChI

InChI=1S/C10H20O2/c1-7(2)10(6)11-8(3)9(4,5)12-10/h7-8H,1-6H3

InChI Key

ZEPAVSYRHNBUKK-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)(C)C(C)C)(C)C

Origin of Product

United States

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